molecular formula C10H9N3O3 B14742236 [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile CAS No. 3201-36-3

[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile

Cat. No.: B14742236
CAS No.: 3201-36-3
M. Wt: 219.20 g/mol
InChI Key: XGXNDJIWRNZDBX-UHFFFAOYSA-N
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Description

[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile is a chemical compound that features a benzodioxole ring, a nitroso group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile typically involves the reaction of 1,3-benzodioxole derivatives with nitroso compounds under specific conditions. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile involves its interaction with various molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can result in the modulation of biological pathways and the induction of specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.

    Nitroso compounds: Compounds containing nitroso groups with different substituents.

    Acetonitrile derivatives: Compounds with acetonitrile moieties and varying substituents.

Uniqueness

[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile is unique due to the combination of its benzodioxole ring, nitroso group, and acetonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

3201-36-3

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-(cyanomethyl)nitrous amide

InChI

InChI=1S/C10H9N3O3/c11-3-4-13(12-14)6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,4,6-7H2

InChI Key

XGXNDJIWRNZDBX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(CC#N)N=O

Origin of Product

United States

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